

# CAY10499: Application Notes and Experimental Protocols

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## Compound of Interest

Compound Name: CAY10499

Cat. No.: B1668648

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## Abstract

**CAY10499** is a potent, non-selective inhibitor of several lipases, demonstrating significant activity against monoacylglycerol lipase (MAGL), hormone-sensitive lipase (HSL), and fatty acid amide hydrolase (FAAH).[1] Its irreversible inhibitory action on MAGL makes it a valuable tool for studying the endocannabinoid system and lipid metabolism.[2][3] This document provides detailed application notes, experimental protocols, and data summaries to guide researchers in utilizing **CAY10499** for in vitro studies.

## Data Presentation

### Inhibitory Activity of CAY10499

Target Enzyme	IC50 Value	Notes	Reference
Monoacylglycerol Lipase (human recombinant)	144 nM	Irreversible inhibitor.	[1]
Hormone-Sensitive Lipase (human recombinant)	90 nM	---	[1]
Fatty Acid Amide Hydrolase (human recombinant)	14 nM	---	[1]
Fatty Acid Amide Hydrolase (human recombinant)	76 nM	Full inhibition of [3H]- AEA hydrolysis.	[2]

## Cellular Growth Inhibition by CAY10499

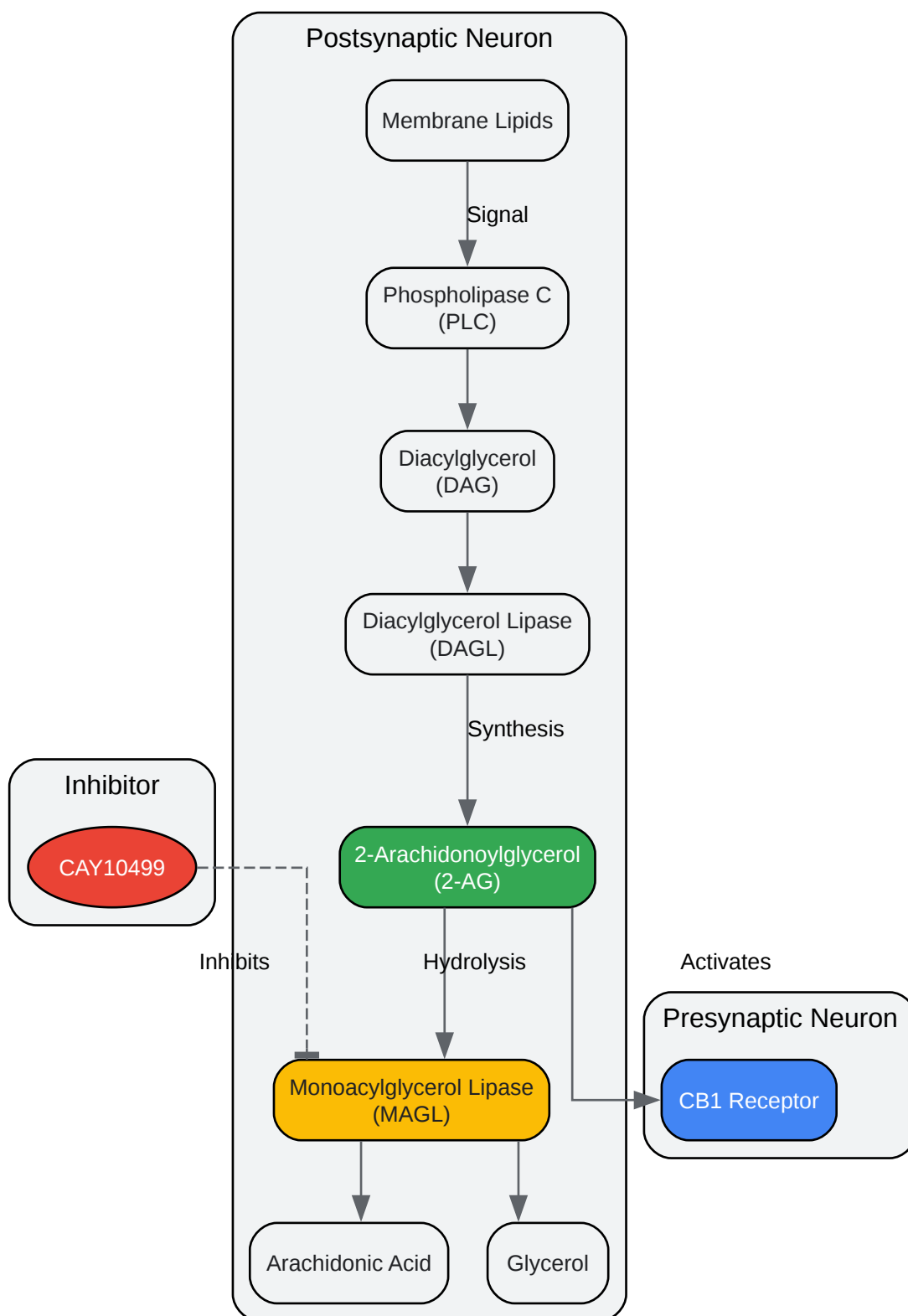
Cell Line	Cancer Type	IC50 Value	Reference
MCF-7	Breast Cancer	4.2 $\mu$ M	[1]
MDA-MB-231	Breast Cancer	46 $\mu$ M	[1]
COV318	Ovarian Cancer	106.7 $\mu$ M	[1]
OVCAR-3	Ovarian Cancer	79.8 $\mu$ M	[1]

## Inhibition of Other Lipases by CAY10499 at 5 $\mu$ M

Target Enzyme	Percent Inhibition	Reference
Adipose Triglyceride Lipase (ATGL)	95%	<a href="#">[1]</a>
Diacylglycerol Lipase $\alpha$ (DAGL $\alpha$ )	60%	<a href="#">[1]</a>
$\alpha/\beta$ -Hydrolase Domain 6 (ABHD6)	90%	<a href="#">[1]</a>
Carboxylesterase 1 (CES1)	95%	<a href="#">[1]</a>

## Signaling Pathway

**CAY10499** primarily impacts the endocannabinoid signaling pathway by inhibiting monoacylglycerol lipase (MAGL). MAGL is the principal enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[\[2\]](#)[\[4\]](#)[\[5\]](#) Inhibition of MAGL by **CAY10499** leads to an accumulation of 2-AG, which can then enhance the activation of cannabinoid receptors (CB1 and CB2), influencing various physiological processes.[\[5\]](#)



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**Caption:** **CAY10499** inhibits MAGL, increasing 2-AG levels and cannabinoid receptor activation.

## Experimental Protocols

### Monoacylglycerol Lipase (MGL) Activity Assay (Colorimetric)

This protocol is adapted from a 96-well format assay using the non-radiolabeled substrate 4-nitrophenylacetate (4-NPA).<sup>[2][4]</sup>

Materials:

- Pure human recombinant MGL
- **CAY10499**
- 4-Nitrophenylacetate (4-NPA)
- Tris-HCl buffer (100 mM, pH 7.4)
- Fatty-acid-free Bovine Serum Albumin (BSA)
- DMSO
- 96-well microtiter plate
- Plate reader capable of measuring absorbance at 405 nm

Procedure:

- Prepare a stock solution of **CAY10499** in DMSO. Prepare serial dilutions to achieve the desired final concentrations.
- In each well of a 96-well plate, add 150  $\mu$ L of pure human MGL (16 ng per well) in Tris-HCl buffer containing 0.1% (w/v) fatty-acid-free BSA.
- Add 10  $\mu$ L of the **CAY10499** dilution or DMSO (for control) to the respective wells.

- To determine the effect of pre-incubation, incubate the plate at 37°C for a desired period (e.g., 15 minutes).[2] It has been noted that preincubation of **CAY10499** with MGL in the absence of the substrate increases its inhibitory potential.[2]
- Initiate the hydrolysis reaction by rapidly adding 40 µL of a 1.25 mM solution of 4-NPA in Tris-HCl to each well (final concentration of 250 µM).
- Incubate the plate at 37°C for 15 minutes.
- Measure the absorbance at 405 nm using a plate reader. The absorbance is proportional to the amount of 4-nitrophenol released upon hydrolysis of 4-NPA by MGL.
- Calculate the percentage of inhibition for each concentration of **CAY10499** relative to the DMSO control and determine the IC50 value.

## Hormone-Sensitive Lipase (HSL) Assay

This protocol utilizes a 96-well format with 1-S-arachidonoylthioglycerol as a substrate.[6]

Materials:

- Extracts of cells overexpressing human HSL or purified recombinant human HSL
- **CAY10499**
- 1-S-arachidonoylthioglycerol (substrate)
- ThioGlo-1
- Assay buffer
- DMSO
- 96-well opaque black plates

Procedure:

- Prepare a stock solution of **CAY10499** in DMSO and create serial dilutions.

- In a 96-well opaque black plate, add 1 µg of whole-cell extract protein containing overexpressed hHSL or the desired amount of purified enzyme per well.[6]
- Add the **CAY10499** dilutions to the wells.
- Pre-incubate the inhibitor with the enzyme for a specified time at room temperature.
- Initiate the reaction by adding the substrate, 1-S-arachidonoylthioglycerol.
- The release of thioglycerol is measured using ThioGlo-1 at 37°C.[6]
- Monitor the fluorescence continuously with a plate reader.
- Calculate the percentage of inhibition and determine the IC50 value.

## Fatty Acid Amide Hydrolase (FAAH) Activity Assay

This assay can be performed using a radiolabeled substrate or a fluorometric screening kit.[2]  
[6]

Radiolabeled Substrate Assay:

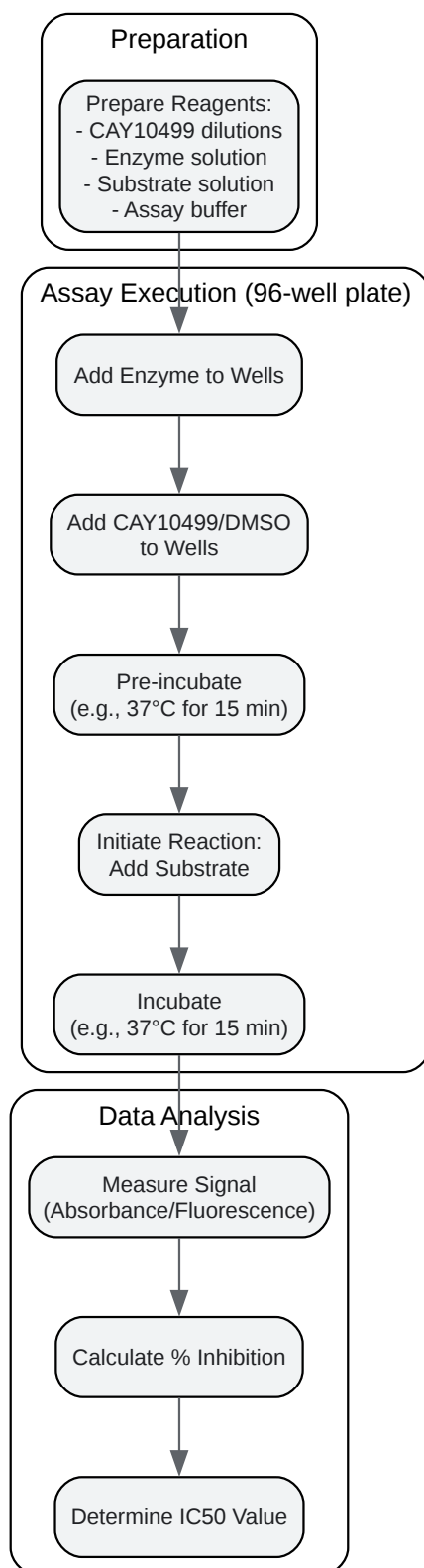
- Materials: [3H]-Anandamide ([3H]-AEA), human recombinant FAAH, assay buffer, **CAY10499**, DMSO, scintillation cocktail.
- Procedure:
  - Perform the assay similarly to the radiolabeled MGL assay.[2]
  - Use [3H]-AEA as the substrate and human recombinant FAAH (5 µg of protein/tube) as the enzyme.[2]
  - Pre-incubate **CAY10499** with the enzyme.
  - Initiate the reaction by adding the substrate.
  - Stop the reaction and measure the radioactivity of the hydrolysis product using liquid scintillation.

### Fluorometric Screening Assay:

- Materials: FAAH inhibitor screening assay kit (e.g., from Cayman Chemical), **CAY10499**, DMSO.
- Procedure:
  - Follow the manufacturer's protocol for the FAAH inhibitor screening assay kit.[\[6\]](#)
  - Typically, the assay measures the release of a fluorescent product (e.g., 7-amino-4-methylcoumarin) from the hydrolysis of a specific substrate (e.g., AMC-arachidonoyl amide).[\[6\]](#)
  - Pre-incubate the inhibitors with the enzyme for 30 minutes at the indicated concentrations before adding the substrate.[\[6\]](#)
  - Measure the fluorescence using a plate reader with an excitation filter of 340–360 nm and an emission filter of 450–465 nm.[\[6\]](#)

## Experimental Workflow





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**Caption:** General workflow for in vitro enzyme inhibition assays with **CAY10499**.

## Disclaimer

**CAY10499** is for research use only and is not for human or veterinary use.<sup>[1]</sup> Researchers should consult the relevant safety data sheets and follow appropriate laboratory safety procedures. The protocols provided here are intended as a guide and may require optimization for specific experimental conditions.

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